molecular formula C19H25N3O2 B2356665 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea CAS No. 1286728-05-9

1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea

カタログ番号 B2356665
CAS番号: 1286728-05-9
分子量: 327.428
InChIキー: JYIWOJYROIOQIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly known as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3), which is a tyrosine kinase enzyme that plays a crucial role in the immune system.

作用機序

CP-690,550 selectively inhibits 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea by binding to its active site, thereby preventing the phosphorylation of signal transducers and activators of transcription (STAT) proteins. This inhibition leads to the suppression of cytokine signaling, which is essential for the activation of T cells and B cells. CP-690,550 has been shown to be highly selective for 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, with minimal inhibition of other JAK family members.
Biochemical and Physiological Effects
CP-690,550 has been shown to have significant biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma. CP-690,550 has also been shown to reduce the proliferation of T cells and B cells, leading to the suppression of the immune response. In addition, CP-690,550 has been shown to have a positive effect on bone metabolism, which is often disrupted in autoimmune diseases.

実験室実験の利点と制限

One of the main advantages of CP-690,550 for lab experiments is its high selectivity for 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, which minimizes off-target effects. The compound has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of CP-690,550 is its potential for immunosuppression, which can lead to an increased risk of infections. Therefore, careful monitoring of patients is required when using this compound for therapeutic purposes.

将来の方向性

There are several future directions for the research on CP-690,550. One of the areas of interest is the potential use of this compound in the treatment of other autoimmune diseases such as multiple sclerosis and type 1 diabetes. Another area of research is the development of more selective 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea inhibitors that can overcome the limitations of CP-690,550. Additionally, the use of CP-690,550 in combination with other immunomodulatory agents is also an area of interest for future research.
Conclusion
In conclusion, CP-690,550 is a chemical compound that has shown significant potential for the treatment of autoimmune diseases. The compound selectively inhibits 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, leading to the suppression of the immune response. CP-690,550 has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, further research is required to fully understand the potential of this compound in the treatment of autoimmune diseases.

合成法

The synthesis method of CP-690,550 involves the reaction of 1-(4-methoxyphenethyl)piperazine with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of sodium triacetoxyborohydride to obtain the intermediate compound. The intermediate compound is then reacted with cyclopropyl isocyanate to yield the final product, CP-690,550. This synthesis method has been optimized to produce high yields of the compound with high purity.

科学的研究の応用

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has shown promising results in preclinical studies by inhibiting the activity of 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, which is involved in the activation of T cells and B cells, leading to the suppression of the immune response.

特性

IUPAC Name

1-cyclopropyl-3-[2-(4-methoxyphenyl)ethyl]-1-[(1-methylpyrrol-2-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-21-13-3-4-17(21)14-22(16-7-8-16)19(23)20-12-11-15-5-9-18(24-2)10-6-15/h3-6,9-10,13,16H,7-8,11-12,14H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIWOJYROIOQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)NCCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。